molecular formula C8H15NO B1461125 6-Ethoxy-3-azabicyclo[3.1.1]heptane CAS No. 2097983-04-3

6-Ethoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1461125
CAS No.: 2097983-04-3
M. Wt: 141.21 g/mol
InChI Key: MXXKMUIIDQFGMW-UHFFFAOYSA-N
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Description

6-Ethoxy-3-azabicyclo[3.1.1]heptane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group and a nitrogen atom within the bicyclic framework.

Scientific Research Applications

6-Ethoxy-3-azabicyclo[3.1.1]heptane has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

It’s known that this compound has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors.

Mode of Action

Given its incorporation into the structure of rupatidine , it can be inferred that it may interact with histamine receptors, potentially altering their activity.

Pharmacokinetics

It’s known that the compound is a liquid , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Its incorporation into the structure of rupatidine suggests that it may contribute to the antihistamine effects of this drug.

Biochemical Analysis

Biochemical Properties

6-Ethoxy-3-azabicyclo[3.1.1]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in neurotransmitter synthesis and degradation, potentially affecting neurotransmitter levels in the brain . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involved in neurotransmission . This modulation can lead to changes in gene expression and alterations in cellular metabolism. Additionally, this compound has been found to influence the proliferation and differentiation of certain cell types, suggesting its potential role in cell development and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response . Additionally, high doses of this compound can result in toxic effects, including damage to specific organs and tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and overall efficacy. Additionally, this compound can affect metabolic flux and alter metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation in specific tissues can influence its biochemical effects and overall activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This process is facilitated by the presence of lithium aluminum hydride (LiAlH4), which acts as a reducing agent . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction techniques. The scalability of this process is crucial for its application in various industries, including pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-3-azabicyclo[3.1.1]heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Ethoxy-3-azabicyclo[3.1.1]heptane is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific interactions and properties are required .

Properties

IUPAC Name

6-ethoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXKMUIIDQFGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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